molecular formula C21H15N3O2S B2398419 2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1428359-09-4

2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile

Cat. No.: B2398419
CAS No.: 1428359-09-4
M. Wt: 373.43
InChI Key: NNUQTGHIXHHIFZ-UHFFFAOYSA-N
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Description

2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound belongs to the class of benzothiadiazine-1,1-dioxide derivatives, which are known for their diverse pharmacological activities .

Mechanism of Action

Target of Action

The primary target of this compound is the AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a lipid kinase, involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. It also acts as an inhibitor of PI3Kδ , thereby affecting the PI3K/AKT/mTOR pathway .

Biochemical Pathways

The compound’s action on AMPA receptors can affect various neurological pathways, potentially influencing cognitive function, memory, and learning. Its inhibitory action on PI3Kδ affects the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Result of Action

The modulation of AMPA receptors can lead to enhanced synaptic transmission, potentially improving cognitive function . The inhibition of PI3Kδ can lead to altered cell growth and survival, which could have implications in conditions like cancer .

Preparation Methods

The synthesis of 2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile typically involves the reaction of appropriate benzothiadiazine derivatives with benzonitrile under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve scaling up these reactions under controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile include other benzothiadiazine-1,1-dioxide derivatives . These compounds share a common benzothiadiazine core but differ in their substituents, which can significantly affect their pharmacological properties .

Properties

IUPAC Name

2-[(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c22-14-17-10-4-5-11-18(17)15-24-23-21(16-8-2-1-3-9-16)19-12-6-7-13-20(19)27(24,25)26/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQTGHIXHHIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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